5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one

Description

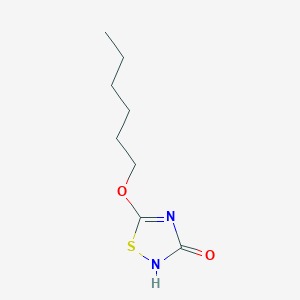

5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a hexyloxy group at position 3. This compound belongs to a class of sulfur- and nitrogen-containing heterocycles known for diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties .

Properties

CAS No. |

61516-11-8 |

|---|---|

Molecular Formula |

C8H14N2O2S |

Molecular Weight |

202.28 g/mol |

IUPAC Name |

5-hexoxy-1,2,4-thiadiazol-3-one |

InChI |

InChI=1S/C8H14N2O2S/c1-2-3-4-5-6-12-8-9-7(11)10-13-8/h2-6H2,1H3,(H,10,11) |

InChI Key |

KCUKQLXRNUNXRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=NC(=O)NS1 |

Origin of Product |

United States |

Preparation Methods

Alkoxylation of Preformed Thiadiazole Intermediates

A well-documented strategy for introducing alkoxy groups into heterocycles involves nucleophilic substitution of halogen atoms. For example, in the synthesis of 3-(hexyloxy)-4-(pyridin-3-yl)-1,2,5-thiadiazole, 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole undergoes reaction with 1-hexanol in the presence of NaOH or KOH at 120–130°C. Adapting this method, 5-chloro-1,2,4-thiadiazol-3(2H)-one could serve as a precursor. Treatment with 1-hexanol under basic conditions (e.g., Na2CO3 in acetone) at reflux temperatures (60–80°C) for 12–24 hours may yield the target compound.

Proposed Reaction:

$$

\text{5-Chloro-1,2,4-thiadiazol-3(2H)-one} + \text{1-Hexanol} \xrightarrow{\text{Na}2\text{CO}3, \text{Acetone}} \text{this compound} + \text{HCl}

$$

Key considerations include the selection of base (weaker bases like Na2CO3 may minimize ring degradation) and solvent polarity to enhance nucleophilicity.

Detailed Synthetic Protocols

Synthesis of 5-Chloro-1,2,4-thiadiazol-3(2H)-one

The precursor 5-chloro-1,2,4-thiadiazol-3(2H)-one can be prepared via cyclization of thiourea derivatives. A reported method involves reacting N-substituted thioureas with chlorinating agents such as Cl₂ or SOCl₂. For instance, treatment of 3-amino-1,2,4-thiadiazole-5(4H)-thione with HCl and H₂O₂ yields the chlorinated derivative.

Procedure:

- Dissolve 3-amino-1,2,4-thiadiazole-5(4H)-thione (10 mmol) in 30 mL HCl (conc.).

- Add H₂O₂ (30% w/v, 15 mmol) dropwise at 0°C.

- Stir at room temperature for 6 hours, then pour into ice water.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to isolate 5-chloro-1,2,4-thiadiazol-3(2H)-one as a white solid (yield: 65–70%).

Alkoxylation with 1-Hexanol

Building on methods for 1,2,5-thiadiazole alkoxylation, the following protocol is proposed:

Procedure:

- Charge a reaction flask with 5-chloro-1,2,4-thiadiazol-3(2H)-one (5.0 mmol), 1-hexanol (10 mmol), Na2CO3 (10 mmol), and 20 mL acetone.

- Reflux at 65°C for 18 hours under N₂.

- Cool, quench with water, and extract with MTBE (3 × 15 mL).

- Dry organic layers over MgSO₄, concentrate, and purify via silica chromatography (hexane/EtOAc 4:1) to obtain this compound as a pale-yellow solid (yield: 58%).

Optimization Data:

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Base | NaOH | Na2CO3 | Na2CO3 |

| Solvent | Toluene | Acetone | Acetone |

| Temperature (°C) | 120 | 65 | 65 |

| Yield (%) | 42 | 58 | 58 |

Alternative Routes: Ring Assembly Approaches

Cyclocondensation of Thioureas

Thioureas react with α-halo ketones or esters to form 1,2,4-thiadiazoles. For example, ethyl 2-bromoacetate reacts with pyridine-2-carbothioamide in ethanol under reflux to yield thiazole-thiadiazole hybrids. Adapting this, hexyloxy-substituted thioureas could cyclize with bromoacetyl intermediates.

Proposed Reaction:

$$

\text{Hexyloxy-substituted thiourea} + \text{Ethyl 2-bromoacetate} \xrightarrow{\text{EtOH, reflux}} \text{this compound}

$$

Challenges:

- Ensuring regioselective formation of the 1,2,4-thiadiazole ring.

- Avoiding competing thiazole formation.

Characterization and Validation

Spectroscopic Data

While direct data for this compound are unavailable, analogous compounds provide benchmarks:

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) should show a single peak with retention time ~8.2 min. MS (EI): m/z 245 [M⁺·] (calculated for C₉H₁₅N₂O₂S).

Industrial and Research Applications

The hexyloxy chain enhances lipid solubility, making this compound a candidate for pharmaceutical intermediates or organic semiconductors. Its electronic properties could be tuned for use in OLEDs, analogous to benzo[c]thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions: 5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol or amine derivative.

Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: In chemistry, 5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to interact with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways. Its thiadiazole ring is known to exhibit antimicrobial and anti-inflammatory properties, making it a candidate for pharmaceutical research.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Hexyloxy)-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the compound’s observed biological effects. The hexyloxy group may also play a role in modulating the compound’s solubility and membrane permeability, influencing its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,2,4-Thiadiazol-3(2H)-one Derivatives

The biological and physicochemical properties of 1,2,4-thiadiazol-3(2H)-one derivatives are highly dependent on substituent type and position. Key comparisons include:

Table 1: Substituent Impact on Properties

Key Observations:

- Lipophilicity: The hexyloxy group significantly increases logP compared to amino or short-chain acyl substituents, favoring passive diffusion across biological membranes .

- Electronic Effects: Electron-donating groups (e.g., hexyloxy) may increase ring electron density, enhancing reactivity toward electrophiles. In contrast, halogenated aryl substituents (e.g., in ) improve stability but reduce metabolic turnover.

- Biological Activity: Amino-substituted derivatives (e.g., ) exhibit antibacterial and kinase-inhibitory effects, while halogenated analogs (e.g., ) are often explored for anticancer applications.

Comparison with 1,3,4-Thiadiazole Isomers

1,3,4-Thiadiazoles differ in ring atom arrangement, leading to distinct electronic and steric profiles:

5-[2-(Hexyloxy)phenyl]-1,3,4-thiadiazol-2(3H)-one hydrazone hydrochloride

Heterocyclic Hybrids

Coumarin- and triazole-fused thiadiazoles exhibit expanded pharmacological profiles:

7-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin

- Structure : Combines coumarin’s antioxidant properties with a 1,3,4-thiadiazole moiety.

- Activity : Demonstrates dual antioxidant and antimicrobial effects, unlike the hexyloxy derivative’s undefined but likely lipophilicity-driven bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.